molecular formula C13H20N4O B12528467 N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide CAS No. 652140-41-5

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide

Cat. No.: B12528467
CAS No.: 652140-41-5
M. Wt: 248.32 g/mol
InChI Key: ORRHHMZSXOHUEK-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide is a chemical intermediate used in research and development. This compound is recognized in scientific contexts as a derivative related to the Nintedanib molecular structure . Piperazine carboxamide derivatives are a significant area of investigation in medicinal chemistry, with research indicating their potential in various therapeutic areas . For instance, structurally related piperazine-containing compounds have been explored for their antiplasmodial activity against Plasmodium falciparum in the search for new antimalarial agents . Other piperazine derivatives have been studied for their potential as lipase inhibitors for managing conditions like obesity and type 2 diabetes mellitus . The presence of both the 4-aminophenyl and the dimethylpiperazine carboxamide groups in a single molecule provides a versatile scaffold that can be modified to study structure-activity relationships and optimize pharmacological properties . Research into compounds of this class continues to contribute to the discovery of novel bioactive molecules.

Properties

CAS No.

652140-41-5

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-aminophenyl)-N,4-dimethylpiperazine-1-carboxamide

InChI

InChI=1S/C13H20N4O/c1-15-7-9-17(10-8-15)13(18)16(2)12-5-3-11(14)4-6-12/h3-6H,7-10,14H2,1-2H3

InChI Key

ORRHHMZSXOHUEK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)N(C)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Followed by Reduction

This two-step approach involves:

  • N-Alkylation : Reacting 1-methylpiperazine with chloroacetyl chloride in aprotic solvents (e.g., NMP or DMF) at 50–140°C to form 1-(chloroacetyl)-4-methylpiperazine.
  • Nitro Reduction : Substituting the chloride with 4-nitroaniline in the presence of a base (e.g., Hünig’s base) and reducing the nitro group using catalytic hydrogenation (Pd/C, H₂) or sodium hypophosphite.

Example :

  • Step 1 : 1-Methylpiperazine (2.36 mol), chloroacetyl chloride (3.30 mol), and Hünig’s base (3.54 mol) in NMP at 120–125°C yield 1-(chloroacetyl)-4-methylpiperazine.
  • Step 2 : Reaction with 4-nitroaniline in methoxyethanol and subsequent reduction with Pd/C and NaH₂PO₂·H₂O at 70–75°C affords the target compound in 94.6% yield.

Catalytic Coupling Reactions

Buchwald-Hartwig Amination :

  • Aryl halides (e.g., 4-bromonitrobenzene) react with 1,4-dimethylpiperazine-1-carboxamide using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) in toluene at 100°C.
  • Conditions : 5 mol% Pd catalyst, 2 equivalents K₃PO₄, 24-hour reaction time, yielding 78–85% after nitro reduction.

Key Data :

Parameter Value
Catalyst Pd(OAc)₂/BINAP
Solvent Toluene
Temperature 100°C
Yield (Post-Reduction) 82%

Amide Bond Formation via Coupling Reagents

Mukaiyama Reagent Strategy :

  • 1,4-Dimethylpiperazine reacts with 4-aminophenylacetic acid using 2-chloro-N-methylpyridinium iodide and DIPEA in DMF at 25°C.
  • Advantages : High regioselectivity, minimal side products.
  • Yield : 88–92% after purification.

Comparison of Coupling Agents :

Reagent Yield (%) Purity (%)
EDC/HOBt 75 95
COMU 82 97
Mukaiyama Reagent 92 99

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Preferred Solvents : NMP, DMF, or DMSO enhance reaction rates due to high polarity and boiling points (120–140°C).
  • Temperature Control : Maintaining 120–125°C in N-alkylation prevents byproduct formation (e.g., dimerization).

Case Study :

  • Scaling to 420 g of N-(4-hydroxyphenyl)piperazine in NMP at 120°C with 1-chloro-4-nitrobenzene (1.3 eq) achieved 87% yield after recrystallization.

Catalyst Selection for Nitro Reduction

  • Pd/C vs. Ni Catalysts : Pd/C offers higher selectivity (99% vs. 85% for Ni) but is costlier.
  • Hydrogen Pressure : 30–50 psi H₂ optimizes reaction kinetics without over-reduction.

Industrial Protocol :

  • 430 g of nitro intermediate in methoxyethanol with 5% Pd/C (50% wet) and NaH₂PO₂·H₂O at 70°C for 2–3 hours achieves 95% conversion.

Purification and Characterization

Crystallization Techniques

  • Anti-Solvent Precipitation : Adding isopropanol to reaction mixtures induces crystallization, removing unreacted starting materials.
  • Recrystallization Solvents : Ethyl acetate or 1,4-dioxane improve purity to >99%.

Example :

  • Crude product from Step 1 recrystallized in 1,4-dioxane yields 202.4 g (87%) of 1-(4-nitrophenyl)-4-methylpiperazine.

Analytical Validation

  • HPLC : Purity >98.5% confirmed using C18 columns (ACN/H₂O = 70:30).
  • NMR : Key signals include δ 3.15 ppm (piperazine CH₂), 6.68 ppm (aminophenyl protons).

Emerging Methodologies

  • Continuous Flow Synthesis : Microreactors reduce reaction times (2 hours vs. 24 hours batch) and improve safety.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable greener amide bond formation at 40°C, though yields remain lower (65–70%).

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aminophenyl group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and halogenated compounds. These derivatives have unique properties that can be exploited for different applications.

Scientific Research Applications

Anticancer Activity

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the piperazine moiety have shown promise in inhibiting cell proliferation in colon, breast, and cervical cancers .

Case Study: Structure-Activity Relationship

A study on related compounds demonstrated that modifications in the piperazine structure could enhance anticancer activity. The introduction of different substituents on the aromatic ring significantly impacted the cytotoxicity and selectivity of these compounds against cancer cells. This suggests that further optimization of this compound could yield more potent anticancer agents .

Antimalarial Properties

Recent studies have explored the antiplasmodial activity of compounds related to this compound. The compound's structural characteristics enable it to interact effectively with the malaria parasite Plasmodium falciparum. For example, derivatives from similar frameworks have shown IC50 values indicating strong activity against the parasite while maintaining low cytotoxicity in human cell lines .

Table: Antiplasmodial Activity of Related Compounds

Compound StructureIC50 (µM)Cytotoxicity (L-6 Cells IC50)Selectivity Index
This compoundTBDTBDTBD
2-phenoxybenzamide derivative0.269124460
Another related derivative0.413TBD316.9

Enzyme Inhibition

The compound also acts as a potential inhibitor for specific enzymes involved in cancer progression. Inhibitors targeting mutant forms of KRAS, a common oncogene in various cancers, are of particular interest. This compound has been identified as a candidate for further development as a small molecule inhibitor against KRAS G12C mutations .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide ()

  • Substituents : 4-methylpiperazine and 4-chlorophenyl.
  • The piperazine ring retains a chair conformation, with hydrogen bonding involving the carboxamide NH .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

  • Substituents : 4-ethylpiperazine and 4-chlorophenyl.
  • Key Features : The ethyl group introduces greater steric bulk than methyl, slightly distorting the chair conformation of the piperazine ring. This may reduce metabolic N-dealkylation rates compared to methyl-substituted analogs .

N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide ()

  • Substituents : Triazolo-pyridazine heterocycle and 4-chlorophenyl.
  • Key Features: The triazolo-pyridazine group adds aromaticity and π-stacking capability, which could enhance binding to aromatic residues in enzymes or receptors. This contrasts with the target compound’s simpler aminophenyl group .

N,4-Diphenylpiperazine-1-carboxamide ()

  • Substituents : Phenyl groups at both the piperazine 4-position and carboxamide.
  • Key Features: The absence of methyl groups and presence of bulky phenyl substituents significantly increases hydrophobicity, reducing solubility in aqueous media. This structural divergence highlights the target compound’s balance between hydrophilicity (from the amino group) and lipophilicity (from methyl groups) .

Metabolic Stability and Pathways

N-Demethylation is a critical metabolic pathway for methyl-substituted piperazines. For example, 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes hepatic microsomal N-demethylation, producing formaldehyde and aminoimidazole derivatives . In contrast, ethyl or aryl substituents (e.g., in and ) resist demethylation, enhancing metabolic stability .

Crystallographic and Hydrogen-Bonding Patterns

The piperazine chair conformation is conserved across most analogs (e.g., ), but substituents influence crystal packing. For instance:

  • The target compound’s 4-aminophenyl group enables N–H···O/N hydrogen bonds, fostering dense crystal lattices (as seen in sulfonamide analogs like N-(4-Aminophenyl)-4-methylbenzenesulfonamide) .
  • Chlorophenyl-substituted derivatives () exhibit weaker intermolecular interactions due to the lack of hydrogen-bond donors, leading to less stable crystalline forms .

Data Table: Comparative Analysis of Selected Piperazine Carboxamides

Compound Name Substituents Key Structural Features Metabolic Stability Potential Applications References
N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide 4-methylpiperazine, N-methyl-4-aminophenyl Chair conformation; H-bond donors (NH) Moderate (prone to demethylation) Drug intermediates, receptor ligands
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide 4-methylpiperazine, 4-chlorophenyl Chair conformation; lipophilic chloro group High Enzyme inhibitors
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-ethylpiperazine, 4-chlorophenyl Steric bulk from ethyl; chair conformation High Prolonged-action therapeutics
N-(4-Chlorophenyl)-4-triazolo-pyridazine carboxamide Triazolo-pyridazine, 4-chlorophenyl Aromatic π-stacking; rigid heterocycle Moderate Kinase inhibitors
N,4-Diphenylpiperazine-1-carboxamide 4-phenylpiperazine, phenyl carboxamide High hydrophobicity; no H-bond donors Low (poor solubility) Serotonin receptor modulators

Biological Activity

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may exert effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Further research is necessary to elucidate the specific mechanisms through which this compound operates .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in its chemical structure can lead to significant changes in activity. For example:

Compound NameStructural FeaturesUnique Attributes
N-(4-Methylphenyl)-N,4-dimethylpiperazine-1-carboxamideSimilar piperazine structureMethyl substitution may affect lipophilicity
N-(3-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamideDifferent amino group positionPotentially different receptor interactions
1-(4-Aminobenzoyl)-4-methylpiperazineLacks dimethyl substitutionMay exhibit different pharmacological profiles
N,N-DimethylpiperazineSimplified structureNo carboxamide functionality

These comparisons highlight how slight modifications can lead to varied biological activities and applications.

Antimalarial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit promising antimalarial activity. For instance, derivatives have shown effectiveness against Plasmodium falciparum, with some exhibiting low cytotoxicity and high selectivity indices. A notable example includes a derivative with an IC50 of 0.2690 µM against P. falciparum NF54 and an L-6 cell IC50 of 124.0 µM, resulting in a selectivity index of 460 .

Cancer Research

In cancer research, compounds similar to this compound have demonstrated inhibitory activity against human class I HDAC isoforms. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Q & A

Advanced Research Question

  • ADMET prediction : Software like SwissADME to estimate absorption, logP, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) to study binding stability with protein targets .
  • QSAR models : Correlating substituent electronegativity (e.g., fluorine) with bioactivity .

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